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molecular formula C9H8ClNO2 B1444404 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid CAS No. 854267-90-6

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Cat. No. B1444404
M. Wt: 197.62 g/mol
InChI Key: ZJNKQXKFPFVZIU-UHFFFAOYSA-N
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Patent
US07915408B2

Procedure details

A mixture of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid (2.0 g, 0.010 mol) and sulfuric acid (0.42 mL, 0.0079 mol) in methanol (30 mL) was stirred at 80° C. for 6 h. The mixture was cooled to RT and concentrated. The residue was dissolved in saturated sodium bicarbonate and extracted with ethyl acetate. The organic layers were washed with brine, dried with Na2SO4, filtered, and concentrated under reduced pressure to give a crude product (2.0 g, 93%). Analytical LCMS: (M+H)+=212.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:11]([OH:13])=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:19]O>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:11]([O:13][CH3:19])=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C1(CC1)C(=O)O
Name
Quantity
0.42 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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